2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine
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Overview
Description
2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is a compound with a unique structure that combines a cyclohexyl group and a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine typically involves the reaction of cyclohexylamine with a pyrrolidine derivative. One common method is the condensation of cyclohexylamine with pyrrolidine-2-carboxylic acid under dehydrating conditions to form the desired product . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-2-pyrrolidone: A high-boiling aprotic solvent with similar structural features.
1-Pyrrolidino-1-cyclohexene: Another compound with a cyclohexyl and pyrrolidine moiety.
Uniqueness
2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is unique due to its specific combination of a cyclohexyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. Its stereochemistry and functional groups make it a versatile compound for various applications .
Properties
Molecular Formula |
C15H26N2O |
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Molecular Weight |
250.38 g/mol |
IUPAC Name |
(2-cyclohexylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C15H26N2O/c18-15(13-8-4-10-16-13)17-11-5-9-14(17)12-6-2-1-3-7-12/h12-14,16H,1-11H2/t13-,14?/m0/s1 |
InChI Key |
JQCPGEYXKFCJNH-LSLKUGRBSA-N |
Isomeric SMILES |
C1CCC(CC1)C2CCCN2C(=O)[C@@H]3CCCN3 |
Canonical SMILES |
C1CCC(CC1)C2CCCN2C(=O)C3CCCN3 |
Origin of Product |
United States |
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